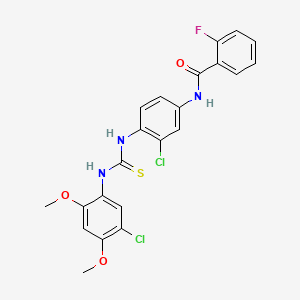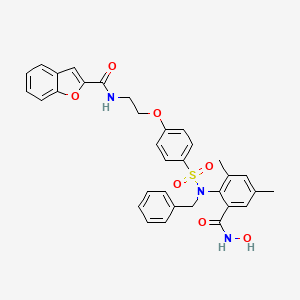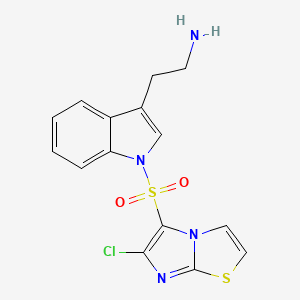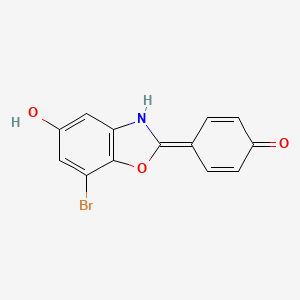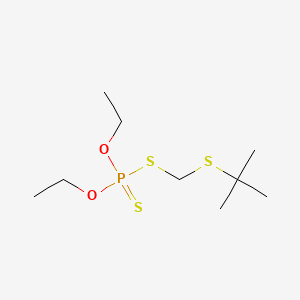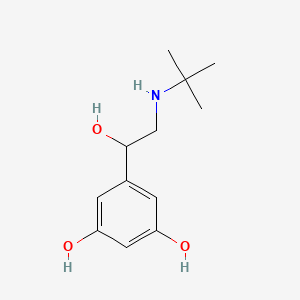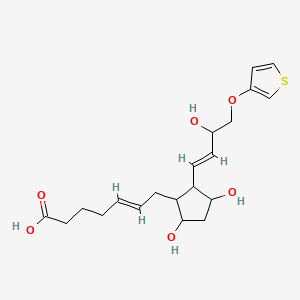
Tiaprost
Descripción general
Descripción
Tiaprost es un análogo sintético de la prostaglandina F2α, una prostaglandina natural. Se utiliza principalmente en medicina veterinaria por sus propiedades luteolíticas, lo que significa que puede causar la regresión del cuerpo lúteo, una estructura en el ovario que produce progesterona. Este compuesto tiene aplicaciones en la sincronización del estro en el ganado y la inducción del parto (trabajo de parto) en animales .
Aplicaciones Científicas De Investigación
Tiaprost tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los análogos de prostaglandina y sus propiedades químicas.
Biología: Se ha investigado por sus efectos sobre la fisiología reproductiva y la regulación hormonal en los animales.
Medicina: Se ha explorado para posibles aplicaciones terapéuticas en la salud reproductiva y los trastornos relacionados con las hormonas.
Industria: Se utiliza en la industria agrícola para controlar la reproducción del ganado y mejorar la eficiencia de la cría .
Mecanismo De Acción
Tiaprost ejerce sus efectos imitando la acción de la prostaglandina F2α. Se une a los receptores de prostaglandinas en el cuerpo lúteo, lo que lleva a una disminución de la producción de progesterona y la regresión del cuerpo lúteo. Este proceso está mediado a través de la activación de vías de señalización específicas que implican la reducción de los niveles de monofosfato cíclico de adenosina (AMPc) y la activación de la proteína quinasa C (PKC) .
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Tiaprost implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de ciclopentano, la introducción de grupos hidroxilo y la unión del anillo de tiofeno. Las condiciones de reacción típicamente implican el uso de ácidos o bases fuertes, disolventes orgánicos y temperaturas controladas para asegurar la estereoquímica deseada y el rendimiento .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad, el rendimiento y la pureza. Esto implica el uso de reactores grandes, sistemas de flujo continuo y estrictas medidas de control de calidad para asegurar la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Tiaprost experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Compuestos similares
Cloprostenol: Otro análogo de prostaglandina F2α utilizado en medicina veterinaria.
Luprostiol: Un análogo sintético de prostaglandina con aplicaciones similares.
Dinoprost: Una prostaglandina natural que se utiliza para fines similares
Singularidad
Tiaprost es único en sus modificaciones estructurales específicas, que mejoran su estabilidad y eficacia en comparación con otros análogos de prostaglandinas. Su anillo de tiofeno y su estereoquímica específica contribuyen a su perfil farmacológico distintivo y lo convierten en una herramienta valiosa en la medicina veterinaria .
Propiedades
Número CAS |
71116-82-0 |
|---|---|
Fórmula molecular |
C20H28O6S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1 |
Clave InChI |
FYBFDIIAPRHIQS-JRSBLEPXSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |
SMILES canónico |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Iliren tiaprost tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tiaprost and what is its mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].
Q2: What are the primary downstream effects of this compound binding to its target receptor?
A2: this compound's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].
Q3: How does the stage of the estrous cycle influence this compound's effects on uterine contractility?
A3: Studies show that this compound's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and this compound's actions.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.
Q5: Has research investigated longer-acting formulations of this compound?
A5: Yes, research suggests the potential for developing longer-acting formulations of this compound. One study explored the use of a subcutaneous osmotic mini-pump to deliver this compound over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing this compound's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.
Q6: Does the route of administration impact this compound's luteolytic effects?
A6: Research suggests that the route of this compound administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding this compound's pharmacokinetic properties and their impact on its biological activity.
Q7: What are the applications of this compound in veterinary medicine?
A7: this compound finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].
Q8: Are there differences in this compound's efficacy between primiparous and multiparous cows?
A8: Research suggests potential differences in this compound's effects based on parity in cows. While conception rates following an OvSynch protocol (including this compound) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing this compound's action.
Q9: Can color Doppler sonography be used to monitor this compound's effects during pregnancy?
A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring this compound's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following this compound administration, providing insights into the dynamics of embryonic death [].
Q10: Are there any safety concerns regarding this compound use in animals?
A10: While the provided abstracts don't focus extensively on this compound's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving this compound.
Q11: Are there any specific drug delivery strategies being explored to enhance this compound's therapeutic efficacy?
A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of this compound []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


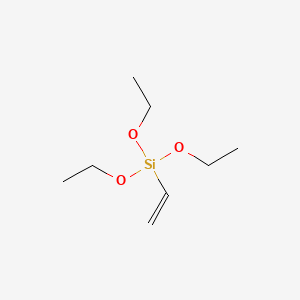
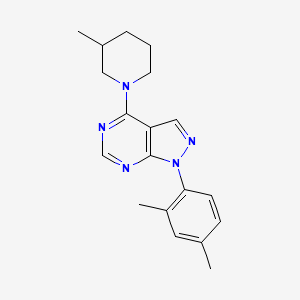
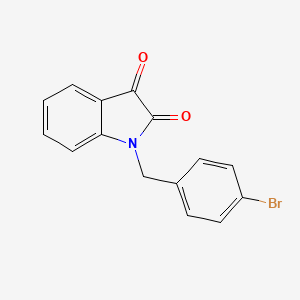
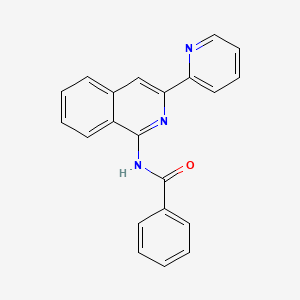
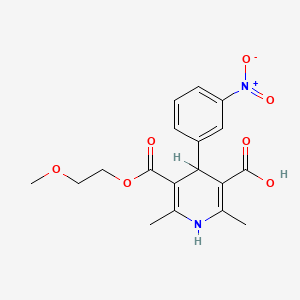
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
